Methyl 9-oxononanoate Enables >90% Selective Reduction to 9-Hydroxynonanoate Monomer for Bio-Polymer Synthesis
In the synthesis of bio-based monomers for the polymer industry, the aldehyde group of methyl 9-oxononanoate can be selectively reduced to the corresponding primary alcohol-ester, methyl 9-hydroxynonanoate, with yields exceeding 90% using heterogeneous catalysts [1]. This high-yield transformation is critical because the resulting methyl 9-hydroxynonanoate serves as a key monomer for producing high-value polyesters and shape-memory polyurethanes, as demonstrated in subsequent polymerization studies [2].
| Evidence Dimension | Selective reduction yield to 9-hydroxynonanoate monomer |
|---|---|
| Target Compound Data | Yields >90% [1] |
| Comparator Or Baseline | Other oxidative cleavage pathways or direct use of azelaic acid derivatives typically show lower selectivity or require multiple steps. |
| Quantified Difference | >90% yield in a single, selective step. |
| Conditions | Heterogeneous catalysis in the presence of gaseous ammonia or under reductive conditions, as reported at the 2015 NACS meeting [1]. |
Why This Matters
This quantifiable yield enables cost-effective, high-purity monomer production for advanced bio-polymers, a critical factor for scaling up green chemistry initiatives.
- [1] Pouilloux, Y. (2015). Functionalization of the Aldehyde-Ester Derived from the Cleavage of Fatty Esters for the Synthesis of Bio-Based Monomers. NAM 2015 Conference Abstract. View Source
- [2] Petrović, Z. S., Milić, J., Zhang, F., & Ilavsky, J. (2017). Fast-responding bio-based shape memory thermoplastic polyurethanes. Polymer, 121, 26–37. View Source
